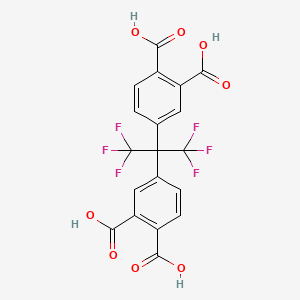

4,4'-(Perfluoropropane-2,2-diyl)diphthalic acid

説明

4,4'-(Perfluoropropane-2,2-diyl)diphthalic acid (CAS: 3016-76-0) is a fluorinated aromatic dicarboxylic acid with the molecular formula C₁₉H₁₀F₆O₈ and a molecular weight of 480.27 g/mol . It features a perfluoropropane-2,2-diyl core flanked by two phthalic acid groups, imparting exceptional thermal stability, hydrophobicity, and chemical resistance. This compound is pivotal in synthesizing advanced materials, including metal-organic frameworks (MOFs) and high-performance polymers, due to its ability to enhance structural integrity under harsh conditions .

特性

IUPAC Name |

4-[2-(3,4-dicarboxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H10F6O8/c20-18(21,22)17(19(23,24)25,7-1-3-9(13(26)27)11(5-7)15(30)31)8-2-4-10(14(28)29)12(6-8)16(32)33/h1-6H,(H,26,27)(H,28,29)(H,30,31)(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APXJLYIVOFARRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C2=CC(=C(C=C2)C(=O)O)C(=O)O)(C(F)(F)F)C(F)(F)F)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H10F6O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062789 | |

| Record name | 1,2-Benzenedicarboxylic acid, 4,4'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3016-76-0 | |

| Record name | 4,4′-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bis[1,2-benzenedicarboxylic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3016-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenedicarboxylic acid, 4,4'-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003016760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 4,4'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxylic acid, 4,4'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bisphthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.232 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Methods Overview

The synthesis of 4,4'-(perfluoropropane-2,2-diyl)diphthalic acid typically involves several key steps and can be achieved through different methodologies. The most notable methods include:

Each method has distinct advantages and is suited for specific applications or scales of production.

Photocatalytic Oxidation Method

This method is characterized by using light to drive the oxidation reaction without the need for high temperatures or pressures.

-

- 4,4'-(Perfluoropropane-2,2-diyl) bis(1,2-dimethylbenzene)

- Oxygen as an oxidizing agent

- A bromide compound (e.g., carbon tetrabromide) as an initiator

-

- Solvent: Acetonitrile or a mixed solvent of acetonitrile and water

- Temperature: Room temperature (20-30 °C)

- Pressure: 10-20 psi of oxygen

- Light Source: LED lamp emitting light at wavelengths between 400-600 nm

-

- Dissolve the bis compound in the solvent and add the initiator.

- Introduce oxygen into the solution and irradiate with LED light while stirring.

- After completion, pour the reaction mixture into a secondary solvent (e.g., methyl tert-ether) to precipitate the product.

- Filter and dry the precipitate to obtain this compound.

Yield and Purity:

This method typically achieves yields above 90% with high purity (>99%) of the final product.

Conventional Thermal Synthesis

This approach involves heating reactants under controlled conditions to facilitate chemical reactions.

-

- Phthalic anhydride

- Hexafluoropropane

-

- High temperature (typically above 150 °C)

- Inert atmosphere to prevent oxidation

-

- Mix phthalic anhydride with hexafluoropropane in a reactor.

- Heat the mixture while stirring until the reaction is complete.

- Cool down and precipitate the product using a suitable solvent.

Yield and Purity:

While this method can produce significant quantities of the compound, it often results in lower purity levels due to potential side reactions at elevated temperatures.

High-Pressure Reaction Techniques

For industrial-scale production, high-pressure reactors can be employed to enhance reaction rates and yields.

-

- Similar to conventional methods but may include additional catalysts.

-

- High pressure (up to several hundred psi)

- Elevated temperatures

-

- Load reactants into a high-pressure reactor.

- Apply heat and pressure while stirring.

- Once completed, depressurize and extract the product.

Yield and Purity:

This method can achieve very high yields but requires specialized equipment and safety measures due to the extreme conditions involved.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Conditions Required |

|---|---|---|---|

| Photocatalytic Oxidation | >90 | >99 | Room temperature, LED light |

| Conventional Thermal Synthesis | Variable | Moderate | High temperature |

| High-Pressure Techniques | Very high | Variable | High pressure and temperature |

化学反応の分析

Types of Reactions

4,4’-(Perfluoropropane-2,2-diyl)diphthalic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding anhydrides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as anhydrides, alcohols, amines, and substituted phthalic acids .

科学的研究の応用

Coordination Framework Materials

4,4'-(Perfluoropropane-2,2-diyl)diphthalic acid is utilized in the synthesis of coordination compounds that exhibit significant hydrogen adsorption capacities. These materials show potential for hydrogen storage applications, which are critical in energy storage technologies.

Coordination Polymers

Research has demonstrated that this compound can form coordination polymers with novel topological frameworks. These frameworks possess unique properties such as:

- Thermogravimetric Stability: Suitable for high-temperature applications.

- Photoluminescence: Useful in optoelectronic devices.

Polyimide Synthesis

The compound is a precursor for polyimides known for their:

- High Optical Transparency: Essential for applications in optics and electronics.

- Thermal Properties: Making them ideal for high-performance materials used in aerospace and electronics.

Gas Separation Membranes

Due to its ability to form ultrafine microporous membranes, this compound is applied in the development of gas separation membranes. These membranes are crucial in various industries for separating gases efficiently.

Electronics and Energy Sector

The compound is being explored as a material for advanced electronic components due to its low water absorption properties and thermal stability. Its applications include:

- Organic Light Emitting Diodes (OLEDs)

- Optical Lenses

- High-performance CMOS-contact image sensors

Case Study 1: Hydrogen Storage Materials

A study demonstrated that coordination compounds formed from this compound exhibited enhanced hydrogen storage capabilities compared to traditional materials. The findings indicated a significant increase in hydrogen uptake at room temperature.

Case Study 2: Polyimide Performance

Research on polyimides derived from this compound showed that they maintained structural integrity at elevated temperatures while exhibiting excellent optical clarity. These properties make them suitable for aerospace applications where both light weight and thermal resistance are essential.

作用機序

The mechanism by which 4,4’-(Perfluoropropane-2,2-diyl)diphthalic acid exerts its effects involves its ability to form strong hydrogen bonds and interact with various molecular targets . The compound’s high thermal stability and low solubility in water contribute to its unique properties and applications .

類似化合物との比較

4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA)

- Structure : The dianhydride derivative (CAS: 1107-00-2, C₁₉H₆F₆O₆) replaces the carboxylic acid groups with anhydride moieties .

- Properties: Melting point: 244–247°C; Density: 1.697 g/cm³ . Superior solubility in polar aprotic solvents compared to non-fluorinated analogs.

- Applications: Key monomer for polyimides with low dielectric constants (2.79–3.34) and low water absorption (0.32–0.51%), critical in microelectronics and aerospace .

4,4′-(Perfluoropropane-2,2-diyl)dianiline

- Structure : Contains amine termini instead of carboxylic acids (CAS: N/A, C₁₅H₁₀F₆N₂).

- Applications : Used in polyimides (e.g., API-6F) to introduce cardo units, improving mechanical strength and thermal stability (glass transition temperatures > 300°C) .

Fluorinated Ligands in MOFs

USTC-6 MOF

- Structure: Constructed using 4,4'-(Perfluoropropane-2,2-diyl)diphthalic acid as a ligand with Cu(II) nodes .

- Stability: Retains crystallinity in boiling water (24 hours) and aqueous solutions (pH 2–10) due to CF₃ hydrophobicity, outperforming non-fluorinated MOFs like MOF-5 .

- Gas Adsorption : Similar to IRMOF-6 and -8, but enhanced hydrolytic stability enables practical use in humid environments .

Non-Fluorinated MOF-5

- Structure : Based on Zn₄O clusters and 1,4-benzenedicarboxylate (BDC) .

- Limitations : Susceptible to hydrolysis; unstable in acidic or aqueous conditions .

Fluorinated Polymers

Sulfonated Polytriazole Copolymers (PTFOSH-XX)

Non-Fluorinated Polyimides (PI-1 Series)

- Structure: Derived from non-fluorinated diamines like PDA or ODA .

- Drawbacks : Higher dielectric constants (≥3.0) and water absorption (>0.5%) compared to fluorinated analogs .

Comparative Data Table

Key Research Findings

- MOF Stability : The CF₃ groups in this compound confer exceptional hydrolytic resistance, enabling MOFs like USTC-6 to operate in aqueous environments where traditional MOFs degrade .

- Polymer Performance: Fluorinated polyimides exhibit 30–50% lower dielectric constants than non-fluorinated analogs, crucial for 5G and flexible electronics .

- Synthetic Flexibility : The acid’s carboxylic acid groups allow diverse coordination modes in MOFs and facile polymerization, contrasting with less reactive dianhydrides or dianilines .

生物活性

4,4'-(Perfluoropropane-2,2-diyl)diphthalic acid (CAS No. 3016-76-0) is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features two phthalic acid moieties linked by a perfluorinated propylene unit, which contributes to its distinctive physical and chemical properties, including increased hydrophobicity and stability against degradation.

1. Antimicrobial Activity

Research indicates that fluorinated compounds can exhibit antimicrobial properties due to their ability to disrupt microbial cell membranes. The presence of fluorine atoms enhances the lipophilicity of the molecule, which may facilitate its incorporation into lipid bilayers, leading to increased membrane permeability and subsequent cell lysis.

2. Cytotoxic Effects

Studies have shown that this compound can induce cytotoxic effects in various cell lines. The compound's mechanism may involve the generation of reactive oxygen species (ROS), which can damage cellular components such as DNA and proteins. This action is particularly relevant in cancer research, where compounds that selectively induce apoptosis in tumor cells are sought after.

Case Studies

-

Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 50 µM after 24 hours of exposure. The compound was found to induce apoptosis through the activation of caspase pathways. -

Antimicrobial Efficacy

In another study, the antimicrobial activity of the compound was tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli, suggesting moderate antibacterial activity.

Data Tables

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that its high lipophilicity may lead to significant absorption through biological membranes. However, detailed studies on its bioavailability and metabolic pathways remain limited.

Q & A

Q. Q1. What are the established synthetic routes for 4,4'-(Perfluoropropane-2,2-diyl)diphthalic acid, and how do reaction conditions influence yield and purity?

A1. The compound is synthesized via alkylation of o-xylene with hexafluoroacetone under hydrofluoric acid catalysis, followed by oxidation with potassium permanganate in NaOH and dehydration at high temperature . Yield optimization requires strict control of reaction temperature (e.g., 80–120°C for alkylation) and stoichiometric ratios of hexafluoroacetone to o-xylene (typically 1:2). Purity (>95%) is achieved through recrystallization in acetonitrile or xylene, as residual fluorinated byproducts (e.g., partially oxidized intermediates) can compromise downstream polymer applications .

Q. Q2. What analytical techniques are critical for characterizing structural and thermal properties of this compound?

A2.

- Structural analysis : H NMR (DMSO-d) identifies aromatic protons (δ 7.2–8.3 ppm) and confirms symmetry via singlet splitting patterns. FT-IR detects anhydride C=O stretching (~1850 cm) and CF vibrations (1250–1100 cm) .

- Thermal stability : TGA under N reveals decomposition onset at ~400°C, with residual mass >60% at 800°C, indicating high thermal resistance critical for high-temperature polymers .

- Purity assessment : HPLC-MS/MS with a C18 column and negative ionization mode distinguishes the target compound from fluorinated impurities (e.g., sulfonated derivatives) using m/z 480.28 [M-H] .

Q. Q3. How is this compound utilized in polymer synthesis, and what key properties does it impart?

A3. As a dianhydride monomer, it forms fluorinated polyimides (e.g., 6FDA-based polymers) via polycondensation with diamines. The hexafluoroisopropylidene group enhances:

- Gas separation performance : CO/CH selectivity of 30–60 and HS/CH selectivity of 10–16 due to increased free volume and polar interactions .

- Solubility : Enables processing in polar aprotic solvents (e.g., NMP) without requiring harsh conditions .

- Thermal stability : Glass transition temperatures (T) exceed 300°C, making it suitable for aerospace and electronics .

Advanced Research Questions

Q. Q4. How can experimental designs resolve contradictions in reported gas permeability data for 6FDA-derived polymers?

A4. Discrepancies arise from variations in:

- Film fabrication : Solution-cast membranes may have inhomogeneous free volume. Use in-situ grazing-incidence XRD to monitor crystallinity during solvent evaporation .

- Testing conditions : Standardize gas permeation tests at 35°C and 2 bar pressure, as humidity and temperature fluctuations alter diffusivity .

- Polymer backbone modifications : Introduce co-monomers (e.g., DAM or DABA) to systematically study the trade-off between permeability and selectivity .

Q. Q5. What methodological approaches are used to assess environmental persistence or degradation pathways of this compound?

A5.

- Hydrolysis studies : Expose the compound to alkaline solutions (pH 10–12) and monitor degradation via LC-MS/MS. The anhydride group hydrolyzes to dicarboxylic acid (m/z 498.29 [M-H]), but the CF-C-CF core resists breakdown .

- Photodegradation : UV irradiation (254 nm) in aqueous TiO suspensions identifies intermediates like perfluorinated alcohols (detected via F NMR) .

- Bioaccumulation assays : Use Arctic sediment cores spiked with the compound to measure adsorption coefficients (K) >500 L/kg, indicating strong soil binding and low mobility .

Q. Q6. How can this compound be modified for covalent organic frameworks (COFs) or advanced composites?

A6.

- COF design : React with boronic acid derivatives (e.g., 2,2'-((perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)) to form microporous networks. BET surface areas >800 m/g are achievable, with pore sizes tunable via linker length .

- Composite reinforcement : Blend with graphene oxide (GO) at 1–5 wt% to enhance mechanical strength (Young’s modulus increase by 40%) while retaining dielectric properties (<3.0 at 1 GHz) .

Q. Q7. What strategies mitigate batch-to-batch variability in polymer performance when using this monomer?

A7.

- Monomer purification : Recrystallize twice in acetic anhydride to remove residual diacid (purity >99.5% by HPLC) .

- Stoichiometric control : Use in-situ FT-IR during polymerization to monitor imidization (disappearance of 1770 cm anhydride peaks) and ensure equimolar diamine-dianhydride ratios .

- Post-polymerization treatments : Anneal films at 200°C for 2 hours to relieve internal stresses and standardize free volume distribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。